molecular formula C13H11BrN2O4 B11575479 N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide

N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide

Cat. No.: B11575479
M. Wt: 339.14 g/mol
InChI Key: IUSGIIRBRWBFSI-UHFFFAOYSA-N
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Description

N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their diverse pharmacological activities, including antitumor, antifungal, antimicrobial, anticancer, and antidiabetic properties . The compound is characterized by the presence of a bromofuran moiety and a methoxybenzenecarboximidamide group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide can be achieved through a multi-step process. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with 4-methoxybenzenecarboximidamide in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in dichloromethane at room temperature, yielding the desired compound with high purity and percentage yield .

Industrial Production Methods

Industrial production of N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using environmentally friendly reagents can further improve the sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the compound has a good binding affinity for cyclooxygenase-2 (COX-2) protein, suggesting its potential as a COX-2 inhibitor . The compound may exert its effects by inhibiting the activity of COX-2, which plays a role in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. Its potential as a COX-2 inhibitor further distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H11BrN2O4

Molecular Weight

339.14 g/mol

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 5-bromofuran-2-carboxylate

InChI

InChI=1S/C13H11BrN2O4/c1-18-9-4-2-8(3-5-9)12(15)16-20-13(17)10-6-7-11(14)19-10/h2-7H,1H3,(H2,15,16)

InChI Key

IUSGIIRBRWBFSI-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(O2)Br)/N

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(O2)Br)N

Origin of Product

United States

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